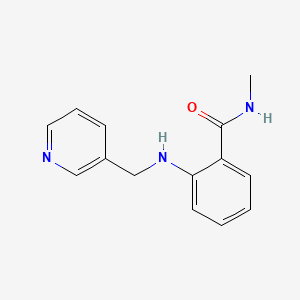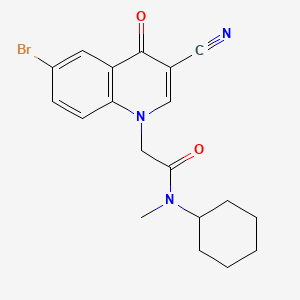![molecular formula C12H16N2O2 B7635124 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the beta-adrenergic receptor agonists family, which has been extensively studied for their therapeutic effects on various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Mécanisme D'action
The mechanism of action of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol involves its binding to the beta-adrenergic receptors, which are found in various tissues, including the lungs and heart. This binding leads to the activation of the receptors, which results in the relaxation of smooth muscle cells in the airways and blood vessels, leading to bronchodilation and vasodilation, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol are primarily related to its effects on the beta-adrenergic receptors. In addition to its bronchodilatory and vasodilatory effects, this compound has also been shown to increase heart rate and contractility, which could be useful in the treatment of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol in lab experiments is its potent and selective effects on the beta-adrenergic receptors. This allows for the investigation of specific signaling pathways and physiological responses associated with these receptors. However, one limitation of using this compound is its relatively complex synthesis method, which could limit its availability and accessibility for some researchers.
Orientations Futures
There are several future directions for the research of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol. One potential area of investigation is the development of new therapeutic agents based on this compound for the treatment of asthma, 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol, and heart failure. Another area of research could be the investigation of the molecular mechanisms underlying the effects of this compound on the beta-adrenergic receptors, which could lead to the development of new drugs targeting these receptors. Additionally, the synthesis and characterization of new analogs of this compound could provide valuable insights into the structure-activity relationships of beta-adrenergic receptor agonists.
Méthodes De Synthèse
The synthesis of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol involves a multi-step process that starts with the reaction of 2-methylpropan-2-ol with furo[3,2-c]pyridine-4-carbaldehyde to form the corresponding imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Applications De Recherche Scientifique
1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its therapeutic effects on asthma and 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol. In one study, it was found that this compound exhibits potent bronchodilatory effects, which could be useful in the treatment of airway obstruction associated with these diseases.
Propriétés
IUPAC Name |
1-[furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,15)8-14(3)11-9-5-7-16-10(9)4-6-13-11/h4-7,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQAMHNLCMTUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C1=NC=CC2=C1C=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B7635045.png)
![2-Phenoxy-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7635051.png)
![(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone](/img/structure/B7635057.png)
![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)


![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)

![(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone](/img/structure/B7635130.png)

